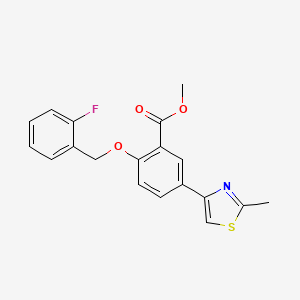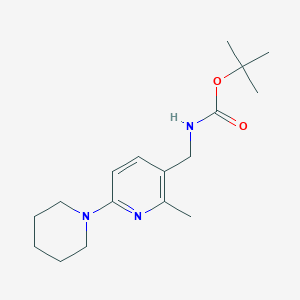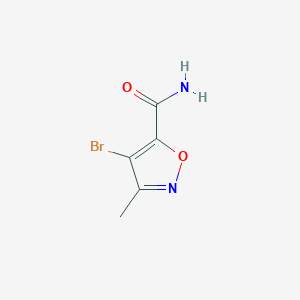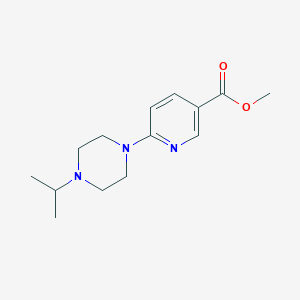
Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo es un compuesto químico con la fórmula molecular C14H21N3O2. Es un derivado del ácido nicotínico y contiene un anillo de piperazina sustituido con un grupo isopropilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo generalmente implica la reacción del ácido nicotínico con 4-isopropilpiperazina en presencia de un agente de esterificación adecuado. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. Los reactivos comunes utilizados en esta síntesis incluyen agentes metilantes como yoduro de metilo o sulfato de dimetilo.
Métodos de producción industrial
En un entorno industrial, la producción de 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo puede implicar procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El anillo de piperazina y la parte nicotinato pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido nicotínico, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de piperazina y nicotinato sustituidos.
Aplicaciones Científicas De Investigación
El 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como patrón de referencia en química analítica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas afecciones médicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo implica su interacción con objetivos moleculares y vías específicos. Se cree que el anillo de piperazina y la parte nicotinato juegan un papel clave en su actividad biológica. El compuesto puede actuar como un ligando para ciertos receptores o enzimas, modulando su actividad y conduciendo a diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
Nicotinato de metilo: Un éster más simple del ácido nicotínico, utilizado como rubefaciente en preparaciones tópicas.
Ácido 6-(4-isopropilpiperazin-1-il)nicotínico: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
Singularidad
El 6-(4-Isopropilpiperazin-1-il)nicotinato de metilo es único debido a la presencia tanto del anillo de piperazina como del éster de nicotinato. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
methyl 6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(10-15-13)14(18)19-3/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
OQHPYCNAGNZPGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


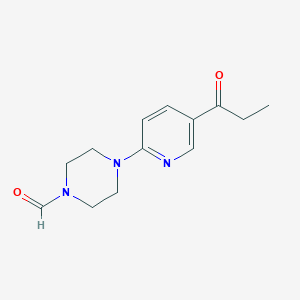
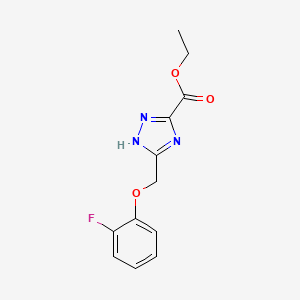








![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
